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molecular formula C8H5F3N2O B3130364 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 342816-08-4

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B3130364
M. Wt: 202.13 g/mol
InChI Key: KCFLHYNGUDBFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387911B1

Procedure details

A stirred solution of 680 mg (6.80 mmol) of 2,2,2-trifluoroethanol in 25 mL of THF was added 273 mg (6.83 mmol) of sodium hydride (60% dispersion). After 30 min at room temperature, 822 mg (6.73 mmol) of 2-cyano-3-fluoropyridine in 5 mL THF was added via syringe. The reaction was quenched after 1 h, by the addition of 15% K2CO3 aqueous solution. Concentration gave an oil that was partitioned between water and EtOAc. The layers were separated, the aqueous phase was backwashed with EtOAc (2×), and the combined organic layers were dried (MgSO4) and concentrated to an orange oil. The resultant crude residue was chromatographed on SiO2 using 25:75 EtOAc-hexanes to afford the title compound as a yellow oil: 1H NMR (CDCl3) δ8.43 (d,1H, 4.6 Hz), 7.55 (dd, 1H, 4.6, 8.7 Hz), 7.42 (d, 1H, 8.7 Hz), 4.55 (q, 2H, 7.8 Hz).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
822 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].[C:9]([C:11]1[C:16](F)=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10]>C1COCC1>[C:9]([C:11]1[C:16]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
273 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
822 mg
Type
reactant
Smiles
C(#N)C1=NC=CC=C1F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched after 1 h, by the addition of 15% K2CO3 aqueous solution
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave an oil that
CUSTOM
Type
CUSTOM
Details
was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
The resultant crude residue was chromatographed on SiO2 using 25:75 EtOAc-hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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